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Compound of Interest

Compound Name: 2-Benzylpyrimidin-5-amine

Cat. No.: B15296946

An In-depth Technical Guide to N-Benzylpyrimidin-2-
amine

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Whitepaper on the Synthesis, Properties, and Biological Relevance of N-
Benzylpyrimidin-2-amine

Note on the Topic: Initial searches for "2-Benzylpyrimidin-5-amine” did not yield sufficient
data for a comprehensive technical guide, with ambiguity in its exact chemical structure and a
lack of detailed experimental data in public databases. Therefore, this guide focuses on the
closely related, well-documented isomer, N-benzylpyrimidin-2-amine, which has available data
for its synthesis, properties, and biological activities.

Executive Summary

N-benzylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring
system functionalized with a benzylamino group. This scaffold is of significant interest in
medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives
of N-benzylpyrimidin-2-amine have been investigated for their potential as therapeutic agents,
notably as histone deacetylase (HDAC) inhibitors for anticancer applications[1]. This document
provides a detailed overview of the chemical structure, nomenclature, physicochemical
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properties, a representative synthesis protocol, and the biological context of this compound and
its derivatives.

Chemical Structure and IUPAC Name

The core structure of N-benzylpyrimidin-2-amine consists of a benzyl group attached to the
amino group at the 2-position of a pyrimidine ring.

Chemical Structure: (Image Source: PubChem CID 462456)

IUPAC Name: N-benzylpyrimidin-2-amine[2].

CAS Number: 4214-59-9[2].

Canonical SMILES: C1=CC=C(C=C1)CNC2=NC=CC=N2[2].

InChl Key: XLWNLCSWRLEMJR-UHFFFAOY SA-N[2].

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-benzylpyrimidin-2-
amine, with data primarily sourced from the PubChem database.
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Property Value Source
Molecular Formula C11H11Ns PubChem|[2]
Molecular Weight 185.23 g/mol PubChem|[2]
XLogP3 2.1 PubChem|[2]
Hydrogen Bond Donor Count 1 PubChem][2]
Hydrogen Bond Acceptor

Count 3 PubChem|[2]
Rotatable Bond Count 2 PubChem|[2]
Exact Mass 185.095297364 g/mol PubChem|[2]
Topological Polar Surface Area  51.8 A2 PubChem][2]
Heavy Atom Count 14 PubChem|[2]

Representative Synthesis Protocol

The synthesis of N-benzylpyrimidin-2-amine derivatives can be achieved through nucleophilic
aromatic substitution. The following protocol is a representative method adapted from the
synthesis of similar compounds.

Reaction: Synthesis of N-benzylpyrimidin-2-amine from 2-chloropyrimidine and benzylamine.

Materials:

2-chloropyrimidine

Benzylamine

Triethylamine (EtsN) or another suitable base

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

Argon or Nitrogen gas supply
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Standard laboratory glassware for reflux and work-up

Magnetic stirrer and heating mantle

Thin Layer Chromatography (TLC) apparatus

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

To a solution of 2-chloropyrimidine (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and
triethylamine (1.5 eq).

o Flush the reaction vessel with argon or nitrogen and heat the mixture to 80-100 °C.

o Monitor the reaction progress by TLC until the starting material (2-chloropyrimidine) is
consumed.

» After completion, cool the reaction mixture to room temperature.

» Pour the mixture into water and extract with ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the solvent under reduced pressure to obtain the crude product.

» Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., a gradient of ethyl acetate in hexanes) to yield pure N-benzylpyrimidin-2-amine.

Biological Activity and Signaling Pathways

Derivatives of N-benzylpyrimidin-2-amine have been identified as promising histone
deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the
epigenetic regulation of gene expression by removing acetyl groups from lysine residues of
histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor
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suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to
cell cycle arrest and apoptosis in cancer cells[1].

Below is a simplified diagram illustrating the signaling pathway affected by N-benzylpyrimidin-2-
amine derivatives as HDAC inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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